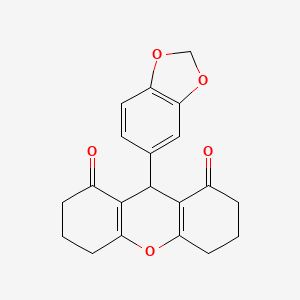

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene-1,8-dione derivative characterized by a fused 1,3-benzodioxole substituent at the 9-position of the xanthene core. The compound belongs to a class of polycyclic molecules known for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |

InChI |

InChI=1S/C20H18O5/c21-12-3-1-5-15-19(12)18(20-13(22)4-2-6-16(20)25-15)11-7-8-14-17(9-11)24-10-23-14/h7-9,18H,1-6,10H2 |

InChI Key |

PXRHMNRRSKOBEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The xanthene core is then constructed through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the xanthene core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The benzodioxole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Antioxidant Activity

Antiproliferative Activity

- Halogen Effects : Bromine at the 2'-position (compound 6) demonstrated superior cytotoxicity (IC₅₀ < 20 μM) against HeLa and HEpG2 cells compared to chloro or methyl groups .

- Combined Substituents : Derivatives with mixed substituents (e.g., 3-chloro/methoxy in compound 4k) showed synergistic effects, with IC₅₀ values comparable to doxorubicin in preliminary assays .

Antimicrobial Activity

- Triazole-Modified Derivatives : Click chemistry-derived compounds (e.g., 6i, 6f) displayed broad-spectrum activity against E. coli, S. aureus, and C. albicans, with MIC values ≤25 μg/mL .

Biological Activity

9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a compound of interest due to its potential therapeutic applications. This compound belongs to a class of xanthene derivatives that exhibit various biological activities including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a complex structure characterized by multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of dimedone with 1,3-benzodioxole-5-carbaldehyde and p-toluidine in aqueous conditions .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) in various cell lines. For instance:

- In macrophage cells stimulated by rotenone, the compound demonstrated a reduction in mitochondrial superoxide production with relative fluorescence intensity (RFI) values indicating strong antioxidant efficacy compared to controls .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. It has shown promise in modulating inflammatory responses by:

- Reducing the expression of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophage-derived cells when treated with lipopolysaccharide (LPS) stimuli .

- The anti-inflammatory effects were quantified using standard assays that measured cytokine levels post-treatment.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

- In vitro assays have indicated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies have been documented highlighting the therapeutic potential of this compound:

-

Case Study on Antioxidant Efficacy :

- A study conducted on RAW264.7 macrophage cells demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to untreated controls. The results showed a dose-dependent response where higher concentrations led to greater reductions in oxidative stress indicators .

- Case Study on Anti-inflammatory Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.